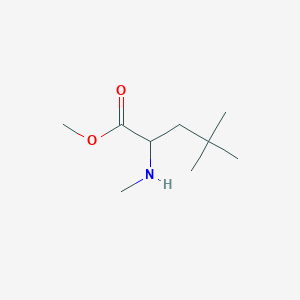![molecular formula C14H20N2O3 B13571894 tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate](/img/structure/B13571894.png)
tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate is a small molecule inhibitor that targets monocarboxylate transporter 1 (MCT1) in cancer cells. This compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.3.
Preparation Methods
The synthesis of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves several steps. One common synthetic route includes the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential as an inhibitor of monocarboxylate transporter 1 (MCT1), which plays a role in cancer cell metabolism. In medicine, it is being investigated for its potential use in cancer treatment due to its ability to inhibit specific transporters in cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves the inhibition of monocarboxylate transporter 1 (MCT1) in cancer cells. MCT1 is responsible for the transport of lactate and other monocarboxylates across cell membranes. By inhibiting MCT1, this compound disrupts the metabolic processes of cancer cells, leading to reduced cell proliferation and increased cell death. The molecular targets and pathways involved in this mechanism include the inhibition of lactate transport and the disruption of cellular metabolism.
Comparison with Similar Compounds
Tert-butylN-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate can be compared with other similar compounds that target monocarboxylate transporters. Some similar compounds include AZD3965 and other MCT1 inhibitors. What sets this compound apart is its specific structure and its potential for higher selectivity and potency in inhibiting MCT1. This uniqueness makes it a valuable compound for further research and development in the field of cancer treatment.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-4-6-11(7-5-10)16-8-12(17)9-16/h4-7,12,17H,8-9H2,1-3H3,(H,15,18) |
InChI Key |
KGGVGTHXQUKLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-1,3-Benzodiazol-2-YL)-3-(methylsulfanyl)propyl]-3-methylfuran-2-carboxamide](/img/structure/B13571820.png)
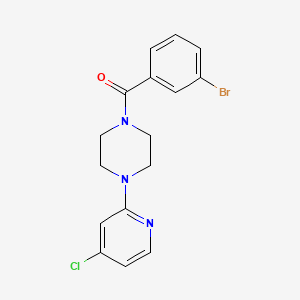
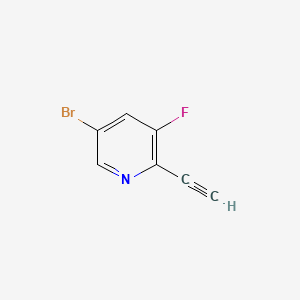
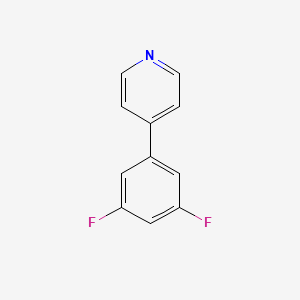
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)
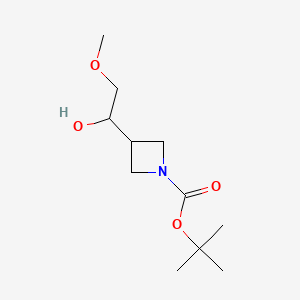
![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)
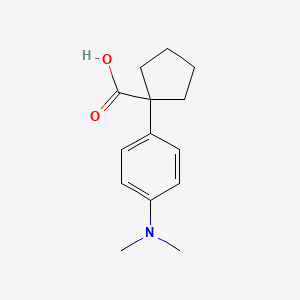
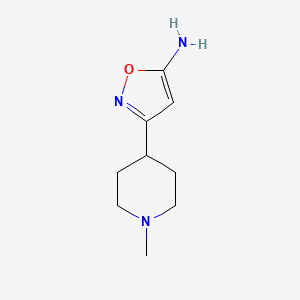
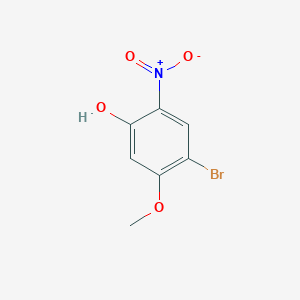
![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13571885.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
